molecular formula C14H15N3OS B15064442 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 61523-91-9

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one

Cat. No.: B15064442
CAS No.: 61523-91-9
M. Wt: 273.36 g/mol
InChI Key: MJGCZGZCLZNTAY-UHFFFAOYSA-N
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Description

5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as indole-3-carboxaldehyde, the indole ring is constructed.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The indole and thiazole moieties are then coupled together using a suitable linker, such as a methyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with indole and thiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-((1H-Indol-3-yl)methyl)-2-aminothiazole
  • 5-((1H-Indol-3-yl)methyl)-2-(methylamino)thiazole

Uniqueness

The unique combination of the indole and thiazole moieties in 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

61523-91-9

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18)

InChI Key

MJGCZGZCLZNTAY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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